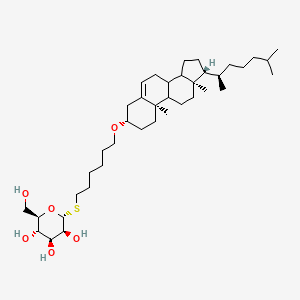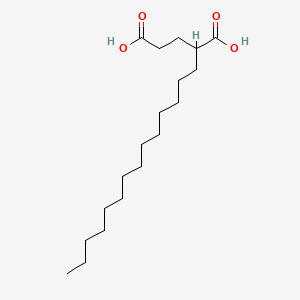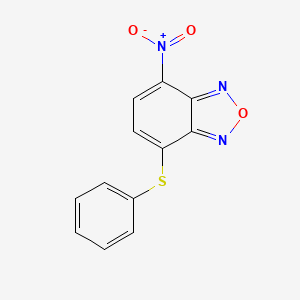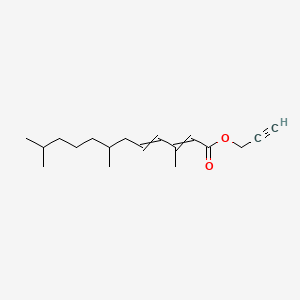![molecular formula C17H21N3O3 B1194352 1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1194352.png)
1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Drug Design
1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione is part of a class of compounds that have been synthesized and structurally analyzed for their potential as leads in drug development. One study focused on the complete chemical shift assignment and molecular modeling of chromene derivatives, including a compound structurally similar to this compound. The study used Nuclear Magnetic Resonance (NMR) and HOMO-LUMO Density Functional Theory (DFT) calculations, suggesting that these compounds may act as DNA intercalators, potentially qualifying them as leads for new anticancer drugs (Santana et al., 2020).
Spectroscopy and Structural Chemistry
A study on related compounds, 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, and its derivatives, revealed insights into their molecular structure, showcasing the absence of direction-specific intermolecular interactions in certain variants, while others formed chains or frameworks through hydrogen bonding. The study emphasized the importance of intramolecular hydrogen bonding and the impact of different functional groups on the molecular architecture (da Silva et al., 2005).
Synthetic Chemistry and Material Science
Research on the synthesis and characterization of derivatives of this compound contributes to the field of material science, particularly in the development of novel compounds with potential applications in various industries. For instance, studies have elaborated on efficient synthesis methods and investigated the interactions of these compounds with other substances, highlighting their relevance in the creation of new materials with specific properties (Sepay et al., 2016).
Eigenschaften
Molekularformel |
C17H21N3O3 |
|---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
5-[C-ethyl-N-(1-phenylethyl)carbonimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O3/c1-5-13(18-11(2)12-9-7-6-8-10-12)14-15(21)19(3)17(23)20(4)16(14)22/h6-11,21H,5H2,1-4H3 |
InChI-Schlüssel |
YTOZWTBURFLIED-UHFFFAOYSA-N |
SMILES |
CCC(=NC(C)C1=CC=CC=C1)C2=C(N(C(=O)N(C2=O)C)C)O |
Kanonische SMILES |
CCC(=NC(C)C1=CC=CC=C1)C2=C(N(C(=O)N(C2=O)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



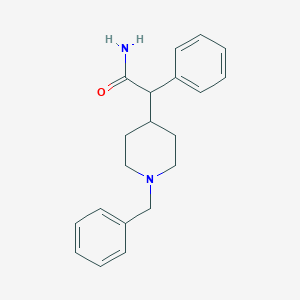
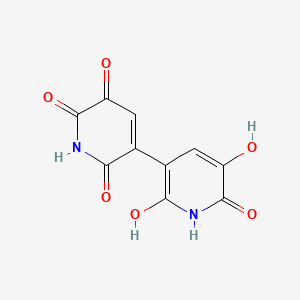

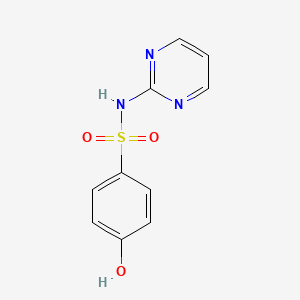
![5-O-[2-[4-[(2R)-2,3-bis[(3,5-dinitrobenzoyl)oxy]propoxy]phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1194278.png)
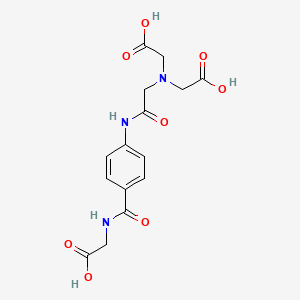
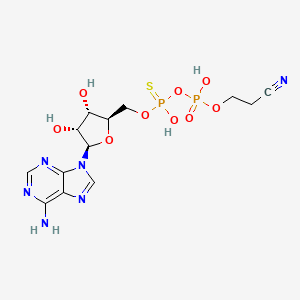
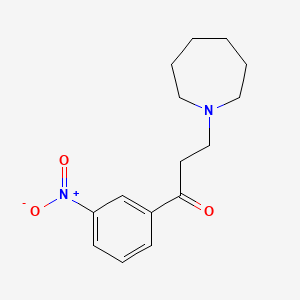
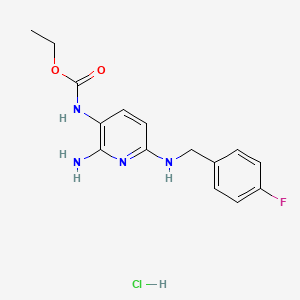
![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)
